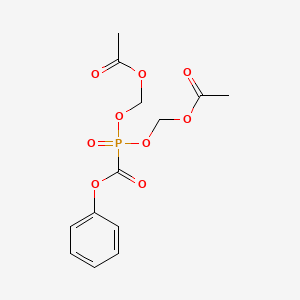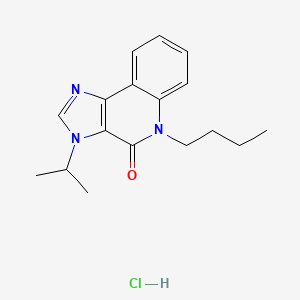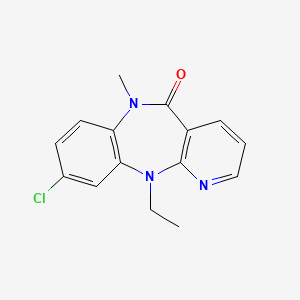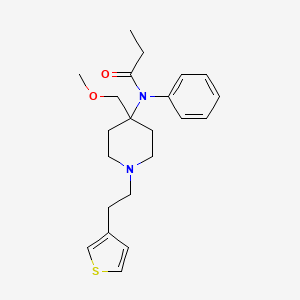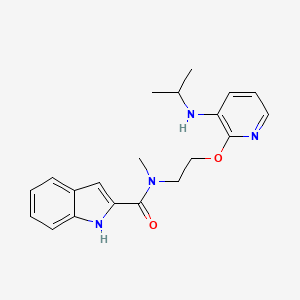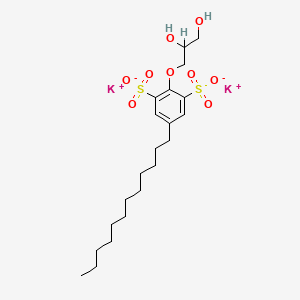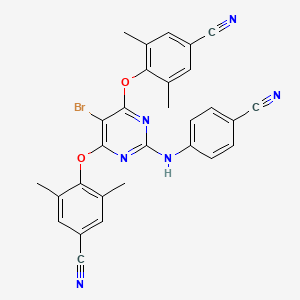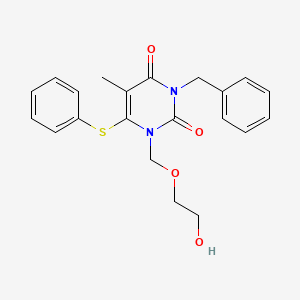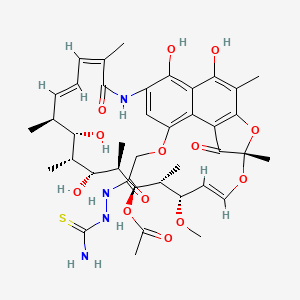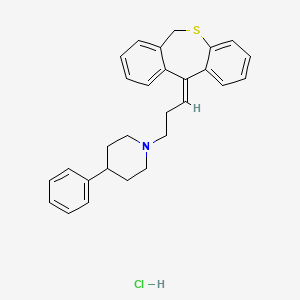
1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a dibenzo(b,e)thiepin moiety linked to a phenylpiperidine group. It is primarily used in the pharmaceutical industry due to its potent biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride typically involves multiple steps, starting from the preparation of the dibenzo(b,e)thiepin core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions: 1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用机制
The mechanism of action of 1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as altering neurotransmitter levels in the brain, which is why it is of interest in the treatment of neurological conditions.
相似化合物的比较
When compared to other similar compounds, 1-(3-Dibenzo(b,e)thiepin-11(6H)-ylidenepropyl)-4-phenylpiperidine hydrochloride stands out due to its unique structural features and potent biological activity. Similar compounds include:
Dothiepin hydrochloride: Another dibenzo(b,e)thiepin derivative with antidepressant properties.
Dosulepin hydrochloride: Known for its use in treating depression and anxiety.
These compounds share structural similarities but differ in their specific pharmacological profiles and therapeutic applications.
属性
CAS 编号 |
15053-14-2 |
|---|---|
分子式 |
C28H30ClNS |
分子量 |
448.1 g/mol |
IUPAC 名称 |
1-[(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-4-phenylpiperidine;hydrochloride |
InChI |
InChI=1S/C28H29NS.ClH/c1-2-9-22(10-3-1)23-16-19-29(20-17-23)18-8-14-26-25-12-5-4-11-24(25)21-30-28-15-7-6-13-27(26)28;/h1-7,9-15,23H,8,16-21H2;1H/b26-14+; |
InChI 键 |
CRKUFHOTUCIYJU-BCUBJXSGSA-N |
手性 SMILES |
C1CN(CCC1C2=CC=CC=C2)CC/C=C/3\C4=CC=CC=C4CSC5=CC=CC=C53.Cl |
规范 SMILES |
C1CN(CCC1C2=CC=CC=C2)CCC=C3C4=CC=CC=C4CSC5=CC=CC=C53.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


